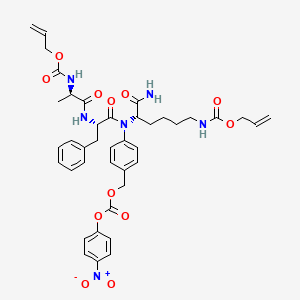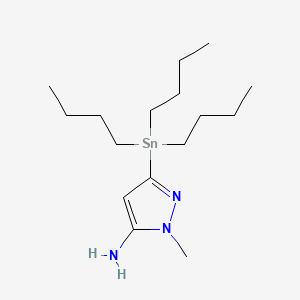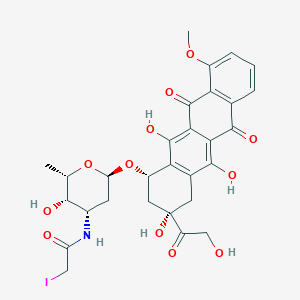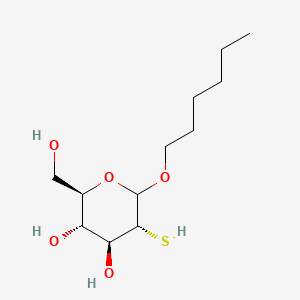
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- 它的全化学名称是N-[(9H-芴-9-基甲氧基)羰基]-D-丙氨酰-L-苯丙氨酰-L-赖氨酰-(9H-芴-9-基甲氧基)羰基]-4-氨基苯甲酰]-4-硝基苯胺 。
- 该化合物的CAS号为253863-25-1 .
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: 是一种合成肽衍生物,用于各种科学和工业应用。
准备方法
a. 合成路线:
- Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP 的合成涉及使用固相肽合成 (SPPS) 对氨基酸进行顺序偶联。
- 保护基团 (例如赖氨酸的Aloc) 用于防止肽组装过程中发生不必要的副反应。
- 芴甲氧羰基 (Fmoc) 策略通常用于SPPS。
- 最后一步涉及脱保护和纯化,以获得所需的化合物。
- SPPS 通常使用 HBTU 或 HATU 等偶联试剂和碱 (例如 DIEA) 进行活化。
- 从树脂上裂解和侧链脱保护使用 TFA (三氟乙酸) 来实现。
- 纯化方法包括 HPLC 或制备色谱。
- 工业规模生产可能涉及自动肽合成器和优化方案。
- 质量控制确保纯度和一致性。
化学反应分析
- 常见的试剂包括 TFA、DCM、DMSO 和 DMF。
- 主要产物取决于具体的反应和条件。
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: 可以发生各种反应:
科学研究应用
化学: 用作肽合成研究的模型化合物。
生物学: 研究其与酶、受体和细胞过程的相互作用。
医学: 在药物递送或作为靶向部分方面具有潜在应用。
工业: 可用于诊断或作为研究工具。
作用机制
- 它可能抑制酶,调节信号通路,或与受体相互作用。
- 需要进一步的研究来阐明其确切的作用模式。
Aloc-D-Ala-Phe-Lys(Aloc)-PAB-PNP: 的机制取决于其特定的靶标。
相似化合物的比较
独特特征: 突出其 Aloc 保护的赖氨酸和 PAB-PNP 组分。
类似化合物: 其他肽衍生物,例如 Aloc-D-Ala-Phe-Lys(Aloc)-PAB-OH (CAS253863-26-2).
属性
分子式 |
C40H46N6O12 |
|---|---|
分子量 |
802.8 g/mol |
IUPAC 名称 |
[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C40H46N6O12/c1-4-23-55-38(50)42-22-10-9-13-34(35(41)47)45(30-16-14-29(15-17-30)26-57-40(52)58-32-20-18-31(19-21-32)46(53)54)37(49)33(25-28-11-7-6-8-12-28)44-36(48)27(3)43-39(51)56-24-5-2/h4-8,11-12,14-21,27,33-34H,1-2,9-10,13,22-26H2,3H3,(H2,41,47)(H,42,50)(H,43,51)(H,44,48)/t27-,33+,34+/m1/s1 |
InChI 键 |
AZOIYVUEQXFWAV-KUSJRIKGSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])[C@@H](CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |
规范 SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(=O)OCC=C)C(=O)N)NC(=O)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)

![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)




![2-Chloro-N-[2-(1H-indol-5-yl)ethyl]benzamide](/img/structure/B11829989.png)
![(4bS,9bR)-2,3-dimethoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829992.png)

![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)
![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)
